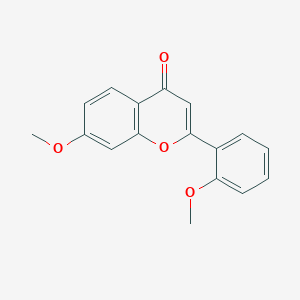

7,2'-Dimethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

62536-78-1 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

7-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |

InChI Key |

WVWDHKIZBHIGJE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7,2'-Dimethoxyflavone

Introduction: The Significance of Methoxyflavones and the Enigma of 7,2'-Dimethoxyflavone

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these compounds is often enhanced by the presence of methoxy groups, which can increase metabolic stability and bioavailability. Among the vast array of methoxyflavones, this compound stands out as a unique isomer with potential applications in drug discovery. While numerous dimethoxyflavone isomers have been isolated from natural sources, the definitive natural origin of this compound remains to be conclusively established, making chemical synthesis the primary route for obtaining this compound for research purposes.

This guide provides an in-depth exploration of the methodologies for the synthesis and structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical protocols. We will delve into the common synthetic strategies for constructing the flavone backbone, the intricacies of purification, and the modern analytical techniques essential for its unambiguous characterization.

Part 1: Synthesis of this compound: A Strategic Approach

The synthesis of flavones can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. For this compound, a common and effective approach involves the cyclization of a chalcone precursor.

Core Synthetic Strategy: The Oxidative Cyclization of a Chalcone

The most prevalent method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones.[3] This method is advantageous due to the relative ease of synthesizing the chalcone precursors through a Claisen-Schmidt condensation.

Step 1: Synthesis of the Chalcone Precursor

The synthesis begins with the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone and a substituted benzaldehyde. For this compound, the required precursors are 2',4'-dihydroxyacetophenone (resacetophenone) and 2-methoxybenzaldehyde.

-

Rationale: The 2'-hydroxy group on the acetophenone is crucial for the subsequent cyclization to form the chromone ring. The methoxy group at the 2-position of the benzaldehyde will become the 2'-methoxy group in the final flavone. The 4'-hydroxy group of the acetophenone will be methylated to yield the 7-methoxy group.

Step 2: Methylation of the Chalcone

Following the condensation, the resulting chalcone is selectively methylated at the 4'-hydroxyl group.

-

Rationale: This step introduces the second methoxy group, which will be at the 7-position of the flavone. Dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base like potassium carbonate is commonly used for this purpose.

Step 3: Oxidative Cyclization to the Flavone

The methylated chalcone is then subjected to oxidative cyclization to form the flavone ring. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).

-

Rationale: This step involves the intramolecular cyclization of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone, followed by oxidation to form the double bond in the C-ring of the flavone.

Experimental Protocol: A Representative Synthesis of a Dimethoxyflavone

Materials:

-

2,4-dihydroxyacetophenone

-

3,4-dimethoxybenzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide

-

Dimethyl Sulfoxide (DMSO)

-

Iodine (I₂)

-

Hydrochloric Acid

Procedure:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, wash with water, and dry the crude 2',4'-dihydroxy-3,4-dimethoxychalcone.

-

-

Flavone Synthesis (Oxidative Cyclization):

-

Dissolve the synthesized chalcone in DMSO.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the flavone.

-

Filter, wash with sodium thiosulfate solution (to remove excess iodine) and then with water.

-

Dry the crude 7-hydroxy-3',4'-dimethoxyflavone.

-

-

Purification:

-

The crude flavone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) or by column chromatography on silica gel.

-

Part 2: Isolation and Purification from a Hypothetical Natural Source

Although a definitive natural source for this compound is not yet identified, the methodologies for isolating flavonoids from plant matrices are well-established. The following section outlines a general workflow that would be applicable should a natural source be discovered.

Workflow for Flavonoid Isolation

Caption: A generalized workflow for the isolation and purification of flavonoids from a plant source.

Detailed Methodologies

1. Extraction:

-

Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) for an extended period. This method is simple but may have lower extraction efficiency.

-

Soxhlet Extraction: Continuous extraction with a cycling solvent, which is more efficient than maceration.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[4]

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

-

Column Chromatography: The semi-purified fractions are subjected to column chromatography over silica gel or Sephadex, eluting with a gradient of solvents to separate compounds with different polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final purification of the target compound to achieve high purity.

Part 3: Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Expected ¹H NMR Spectral Features of this compound:

-

Methoxy Protons: Two sharp singlets, each integrating to 3 protons, typically in the range of δ 3.8-4.0 ppm.

-

Aromatic Protons: A series of doublets, triplets, and doublet of doublets in the aromatic region (δ 6.5-8.2 ppm), corresponding to the protons on the A and B rings. The coupling constants (J values) are critical for determining the substitution pattern.

-

H-3 Proton: A characteristic singlet for the H-3 proton of the flavone C-ring, typically appearing around δ 6.5-7.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C-4): A downfield signal around δ 175-185 ppm.

-

Methine and Quaternary Carbons: Signals in the aromatic region (δ 90-165 ppm) corresponding to the carbons of the A, B, and C rings.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for a Dimethoxyflavone Isomer (5,4'-dihydroxy-6,7-dimethoxyflavone) [5]

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 164.00 | - |

| 3 | 103.77 | - |

| 4 | 182.96 | - |

| 5 | 152.97 | - |

| 6 | 132.94 | - |

| 7 | 158.84 | - |

| 8 | 90.71 | - |

| 4a | 106.95 | - |

| 8a | 152.97 | - |

| 1' | 123.25 | - |

| 2', 6' | 120.76 | 7.54 (dd, J=1.95, 8.30) |

| 3', 5' | 115.12 | 7.05 (d, J=8.30) |

| 4' | 146.94 | - |

| 6-OCH₃ | 61.09 | 3.96 (s) |

| 7-OCH₃ | 56.03 | 3.98 (s) |

Note: This data is for a related isomer and serves as an example of the types of signals and chemical shifts expected for a dimethoxyflavone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Mass Spectral Features of this compound:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): For this compound (C₁₇H₁₄O₄), the expected exact mass is 282.0892. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation Pattern: Flavonoids typically undergo retro-Diels-Alder (rDA) fragmentation of the C-ring. The loss of methyl groups (•CH₃) from the methoxy substituents and the loss of carbon monoxide (CO) are also common fragmentation pathways.[6]

Sources

A Comprehensive Spectroscopic Guide to 7,2'-Dimethoxyflavone for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7,2'-dimethoxyflavone, a naturally occurring flavone with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this compound. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features that define the molecular architecture of this compound.

Introduction to this compound

This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom. Flavonoids are known for their diverse pharmacological activities, and methoxylated derivatives, such as this compound, often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for therapeutic development. The precise substitution pattern of the methoxy groups on the flavone backbone is critical to its biological activity, necessitating unambiguous structural elucidation through modern spectroscopic techniques.

The molecular structure of this compound is characterized by a C6-C3-C6 skeleton, with methoxy groups positioned at the C-7 of the A-ring and C-2' of the B-ring. This specific arrangement gives rise to a unique spectroscopic fingerprint, which we will explore in detail in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 MHz.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for many organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum.

-

Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.13 | dd | 8.0, 1.6 | 1H | H-5 |

| 7.57 | ddd | 8.4, 7.4, 1.8 | 1H | H-4' |

| 7.42 | dd | 7.8, 1.8 | 1H | H-6' |

| 7.12 | d | 8.4 | 1H | H-3' |

| 7.08 | d | 2.3 | 1H | H-8 |

| 7.05 | dd | 8.0, 2.3 | 1H | H-6 |

| 6.78 | s | - | 1H | H-3 |

| 4.02 | s | - | 3H | 2'-OCH₃ |

| 3.95 | s | - | 3H | 7-OCH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield signal at δ 8.13 ppm corresponds to the H-5 proton, which is deshielded by the adjacent carbonyl group at C-4. The protons of the B-ring (H-3', H-4', H-6') exhibit characteristic splitting patterns due to their ortho and meta couplings. The singlet at δ 6.78 ppm is a hallmark of the H-3 proton of the flavone core. The two sharp singlets at δ 4.02 and 3.95 ppm are readily assigned to the two methoxy groups at the 2'- and 7-positions, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum is typically recorded in CDCl₃ at a frequency of 100.6 MHz.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The ¹³C NMR spectrum is acquired on a 400 MHz NMR spectrometer (operating at 100.6 MHz for carbon). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 177.9 | C-4 |

| 163.7 | C-7 |

| 161.4 | C-2 |

| 157.9 | C-9 |

| 157.2 | C-2' |

| 133.9 | C-4' |

| 131.2 | C-6' |

| 126.9 | C-5 |

| 121.2 | C-1' |

| 120.9 | C-5' |

| 118.0 | C-10 |

| 114.8 | C-6 |

| 112.2 | C-3' |

| 108.9 | C-3 |

| 100.4 | C-8 |

| 56.1 | 7-OCH₃ |

| 55.7 | 2'-OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon (C-4) resonates at a characteristic downfield chemical shift of δ 177.9 ppm. The olefinic carbons of the C-ring (C-2 and C-3) appear at δ 161.4 and 108.9 ppm, respectively. The chemical shifts of the aromatic carbons in the A and B rings are consistent with the presence and positions of the methoxy substituents. The two methoxy carbons are observed at δ 56.1 and 55.7 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is typically recorded as a thin film or a KBr pellet.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): A small amount of the compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plate is first recorded. Then, the spectrum of the sample is recorded.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

IR Data Summary

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| 3068 | weak | C-H stretching (aromatic) |

| 2936, 2839 | weak | C-H stretching (methyl) |

| 1636 | strong | C=O stretching (γ-pyrone) |

| 1607, 1581, 1495 | medium-strong | C=C stretching (aromatic) |

| 1289, 1251 | strong | C-O stretching (aryl ether) |

| 1180, 1123 | medium | C-O stretching |

| 840, 762 | strong | C-H bending (out-of-plane, aromatic) |

Interpretation of the IR Spectrum:

The most prominent absorption band in the IR spectrum is the strong peak at 1636 cm⁻¹, which is characteristic of the C=O stretching vibration of the γ-pyrone ring in the flavone core. The bands in the 1607-1495 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings. The strong absorptions at 1289 and 1251 cm⁻¹ are indicative of the C-O stretching of the aryl ether groups (the methoxy substituents). The C-H stretching vibrations of the aromatic and methyl groups are observed at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for flavones, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 282 | 100 | [M]⁺ (Molecular Ion) |

| 267 | 25 | [M - CH₃]⁺ |

| 253 | 15 | [M - CHO - H₂]⁺ |

| 151 | 20 | |

| 135 | 30 | |

| 107 | 10 |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 282, which corresponds to its calculated molecular weight (C₁₇H₁₄O₄). A significant fragment ion is observed at m/z 267, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. Other fragment ions provide further structural information, although their assignment can be complex.

Visualizing the Structure and Data Acquisition Workflow

To better understand the molecular structure and the process of obtaining the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust foundation for the confident identification and characterization of this compound. The detailed experimental protocols and interpretations of the spectra offer valuable insights for researchers working on the synthesis, isolation, and biological evaluation of this and related flavonoid compounds. Adherence to these well-established analytical methodologies ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount in the fields of natural product chemistry and drug discovery.

References

-

Leach, A. M. (2012). The synthesis of chromone analogues and the attempted synthesis of a C-glycoside of the ACE inhibitor, Aspergillumarine A (Doctoral dissertation, King's College London). [Link]

In Silico Target Prediction of 7,2'-Dimethoxyflavone: A Technical Guide for Drug Discovery Professionals

Abstract

Natural products are a rich source of therapeutic agents, yet the identification of their molecular targets often lags behind the discovery of their biological effects. 7,2'-Dimethoxyflavone, a member of the flavonoid class, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its mechanism of action is limited by a lack of knowledge of its direct protein targets. This in-depth technical guide presents a robust, multi-faceted in silico workflow to predict the protein targets of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for state-of-the-art computational tools but also the strategic rationale behind creating a self-validating and cohesive predictive framework. By integrating ligand-based and structure-based approaches, we aim to construct a high-confidence list of putative targets, thereby accelerating hypothesis-driven experimental validation and unlocking the therapeutic potential of this natural compound.

Introduction: The Rationale for In Silico Target Prediction

Flavonoids, a diverse group of plant secondary metabolites, are known for their wide array of biological activities. Within this class, methoxyflavones such as this compound are of particular interest due to their enhanced metabolic stability and membrane permeability compared to their hydroxylated counterparts. While related methoxyflavones have shown promise in areas like neuroprotection and cancer, the specific molecular targets of this compound remain largely unelucidated.[1][2]

In silico target prediction has emerged as a powerful and cost-effective strategy to bridge this knowledge gap.[3] By leveraging the vast and ever-growing biological and chemical data repositories, computational methods can generate high-quality, experimentally testable hypotheses about a compound's mechanism of action. This approach is particularly valuable for natural products where a definitive target is not readily apparent.[4][5]

This guide will detail a comprehensive workflow that combines several orthogonal computational methods to predict the targets of this compound. The core principle of this workflow is to build a consensus-based model, where the convergence of predictions from different algorithms enhances the confidence in the putative targets. We will explore ligand-based methods that rely on the principle of "similar molecules have similar targets," and structure-based methods that assess the physical complementarity between the ligand and potential protein binding sites.

The In Silico Target Prediction Workflow

A robust in silico target prediction strategy should not rely on a single method but rather integrate the outputs of several complementary approaches. The workflow presented here is designed to maximize the predictive power and provide a multi-layered analysis of the potential targets of this compound.

Caption: A multi-phase workflow for in silico target prediction.

Phase 1: Ligand Preparation - The Foundation of Accurate Predictions

The quality of the input ligand structure is paramount for any in silico study. An accurately represented three-dimensional structure of this compound is essential for both similarity-based and structure-based calculations.

Acquiring the Ligand Structure

The first step is to obtain a machine-readable representation of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a common and convenient format.

-

SMILES for this compound: COc1ccccc1c2c(OC)cc(O)c3cc(O)ccc23 (Note: This is a hypothetical SMILES string for illustrative purposes, a canonical SMILES from a database like PubChem should be used). A canonical SMILES should be retrieved from a reputable chemical database such as PubChem to ensure consistency.

3D Structure Generation and Energy Minimization

Most target prediction servers can generate a 3D structure from a SMILES string. However, for more rigorous approaches like reverse docking, it is advisable to perform this step using dedicated software. The goal is to find a low-energy, stable conformation of the molecule.

Protocol 1: Ligand Preparation using a Molecular Modeling Software (e.g., Avogadro, an open-source option)

-

Import SMILES: Open Avogadro and import the SMILES string for this compound.

-

Generate 3D Coordinates: The software will automatically generate a preliminary 3D structure.

-

Force Field Selection: Choose a suitable force field, such as MMFF94 or UFF, which are well-suited for small organic molecules.

-

Energy Minimization: Run an energy minimization calculation to optimize the geometry and relieve any steric strain. This will result in a more realistic 3D conformation.

-

Save the Structure: Save the optimized structure in a mol2 or sdf format, which are compatible with most target prediction tools.

Phase 2: Target Prediction - A Multi-Pronged Approach

To increase the likelihood of identifying true targets, we will employ two distinct, yet complementary, ligand-based prediction methods.

Ligand-Based Similarity Search with SwissTargetPrediction

Expertise & Experience: SwissTargetPrediction is a powerful web server that predicts protein targets based on the principle of chemical similarity.[6][7] It compares the query molecule to a library of over 370,000 active compounds with known targets.[6] The underlying assumption is that structurally similar molecules are likely to bind to similar proteins. The server utilizes both 2D (topological) and 3D (shape) similarity measures to provide a more robust prediction.[6]

Protocol 2: Target Prediction using SwissTargetPrediction

-

Navigate to the SwissTargetPrediction website.

-

Input the Ligand: Paste the SMILES string of this compound into the query box. The server will automatically generate a 2D depiction.

-

Select Organism: Choose "Homo sapiens" as the target organism for drug discovery applications.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of predicted targets, ranked by a probability score. A higher probability indicates a greater likelihood of interaction. The results also show the most similar known ligand for each predicted target, providing a basis for the prediction.

Pharmacophore-Based Screening with PharmMapper

Expertise & Experience: PharmMapper is a web server that identifies potential targets by matching the query molecule's pharmacophoric features to a large database of pharmacophore models derived from protein-ligand complexes in the Protein Data Bank (PDB).[8][9] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's interaction with a specific target.[8] This method moves beyond simple structural similarity to consider the key chemical features required for binding.

Protocol 3: Target Prediction using PharmMapper

-

Navigate to the PharmMapper website.

-

Upload Ligand: Upload the energy-minimized 3D structure of this compound (in mol2 or sdf format).

-

Select Target Set: Choose the "Human Protein Targets Only" or a more comprehensive set depending on the scope of the search.

-

Submit Job: Submit the job and wait for the results. This may take some time as it involves screening against a large database.

-

Interpret Results: The output will be a ranked list of potential targets based on a "Fit Score," which indicates how well the query molecule matches the pharmacophore model of each target. A higher fit score suggests a better potential match.

Phase 3: Data Integration and Analysis - Synthesizing the Evidence

The power of this workflow lies in the integration of data from multiple sources. A target predicted by both SwissTargetPrediction and PharmMapper is a much stronger candidate than one predicted by only a single method.

Consensus Scoring and Target Prioritization

The lists of predicted targets from both web servers should be compiled and compared. A simple yet effective way to prioritize targets is to look for overlap.

Table 1: Example of Integrated Target Prediction Data

| Target Protein | UniProt ID | Prediction Method | Score/Probability |

| Carbonic Anhydrase II | P00918 | SwissTargetPrediction | 0.85 |

| PharmMapper | 5.23 | ||

| Estrogen Receptor Alpha | P03372 | SwissTargetPrediction | 0.79 |

| PharmMapper | 4.98 | ||

| p38 MAP Kinase | Q16539 | SwissTargetPrediction | 0.75 |

| Prostaglandin G/H Synthase 2 | P35354 | PharmMapper | 4.81 |

Note: The scores are for illustrative purposes only.

Targets that appear in the results of both methods should be prioritized for further investigation.

Pathway Enrichment Analysis with KEGG

Expertise & Experience: Identifying a list of putative protein targets is only the first step. Understanding the biological context of these targets is crucial. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system.[10] By performing a pathway enrichment analysis, we can determine if the predicted targets are significantly over-represented in specific signaling or metabolic pathways. This can provide insights into the potential systemic effects of this compound.

Protocol 4: KEGG Pathway Enrichment Analysis

-

Compile a List of Prioritized Targets: Create a list of the gene names or UniProt IDs for the top-ranked, consensus targets.

-

Use a Pathway Analysis Tool: Utilize a web-based tool such as DAVID or Metascape, which can perform KEGG pathway enrichment analysis.

-

Submit the Gene List: Input your list of target genes and select the appropriate organism ("Homo sapiens").

-

Analyze the Enriched Pathways: The output will be a list of KEGG pathways, along with a p-value or false discovery rate (FDR) for each. Pathways with low p-values/FDRs are considered significantly enriched with your predicted targets.

Caption: Logical flow of a KEGG pathway enrichment analysis.

Phase 4: Hypothesis Generation - From Data to Discovery

The culmination of this in silico workflow is the generation of experimentally testable hypotheses. The prioritized list of targets, combined with the pathway analysis, provides a strong foundation for designing focused in vitro and in vivo experiments.

For example, if the analysis points towards kinases involved in inflammatory pathways, one could hypothesize that this compound has anti-inflammatory properties mediated by the inhibition of these specific kinases. This hypothesis can then be directly tested in the laboratory.

Trustworthiness and Self-Validation

The strength of this guide's proposed workflow lies in its inherent self-validating system. By requiring consensus between at least two methods based on different underlying principles (2D/3D similarity vs. pharmacophore matching), the probability of false positives is significantly reduced. The final pathway analysis step provides a biological plausibility check; if the top-ranked targets converge on well-defined biological pathways, it lends further credence to the predictions. This multi-layered approach ensures that the generated hypotheses are not artifacts of a single computational model but are supported by converging lines of in silico evidence.

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of protein targets for this compound. By systematically preparing the ligand, employing a multi-pronged target prediction strategy, and integrating the results through consensus scoring and pathway analysis, researchers can efficiently generate high-confidence hypotheses for experimental validation. This approach not only accelerates the understanding of the molecular mechanisms of natural products but also provides a rational basis for their further development as therapeutic agents. The principles and protocols detailed herein are broadly applicable to other small molecules with unknown targets, serving as a valuable tool in the modern drug discovery toolkit.

References

-

Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

-

Kores, K., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(19), 7102. [Link]

-

Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. ResearchGate. [Link]

-

Chen, C. Y., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 115152. [Link]

-

Sutthanut, K., et al. (2021). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

-

Sae-wong, C., et al. (2021). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. [Link]

-

Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

-

Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

-

Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27–30. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Gilson, M. K., et al. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research, 35(Database issue), D198–D201. [Link]

-

Zhang, C., et al. (2023). BioLiP2: an updated structure database for biologically relevant ligand–protein interactions. Nucleic Acids Research, 51(D1), D571–D579. [Link]

-

Spandana, V., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Rácz, A., et al. (2017). On the Integration of In Silico Drug Design Methods for Drug Repurposing. Frontiers in Pharmacology, 8, 286. [Link]

-

CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

-

Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

-

Kim, J., & Hwang, J. K. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 12(3), 695. [Link]

-

Williams, D. A. (n.d.). Signal Transduction and Molecular Targets of Selected Flavonoids. PubMed Central. [Link]

Sources

- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 7,2'-Dimethoxyflavone from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7,2'-Dimethoxyflavone, a member of the methoxyflavone subclass of flavonoids, has garnered significant scientific interest due to its potential pharmacological activities. This document provides a comprehensive guide for the extraction, purification, and characterization of this compound from plant sources. We will explore various extraction methodologies, from traditional to modern techniques, offering detailed, step-by-step protocols. The causality behind experimental choices is elucidated to empower researchers in optimizing their extraction strategies. This guide is designed to be a self-validating system, with integrated purification and analytical steps to ensure the identity and purity of the final compound.

Introduction to this compound and its Potential

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Methoxyflavones, characterized by the presence of one or more methoxy groups on the flavone backbone, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is a specific methoxyflavone with emerging therapeutic potential. Preclinical studies on related methoxyflavones, such as 7-methoxyflavone and 7,4'-dimethoxyflavone, have indicated anti-inflammatory properties, suggesting that this compound may hold similar promise.[2][3] The efficient extraction and isolation of this compound from natural sources are paramount for advancing its pharmacological investigation and potential drug development.

Potential Plant Sources

While the specific distribution of this compound is not as extensively documented as some other flavonoids, plants rich in other methoxyflavones are promising candidates for its isolation. The Zingiberaceae family, particularly Kaempferia parviflora (black ginger), is a well-known source of various polymethoxyflavones, including 5,7-dimethoxyflavone.[4][5][6][7] Researchers should consider screening related species within this family and other plants known to produce a variety of flavonoids. The initial step in any extraction protocol is the correct identification and preparation of the plant material.

Protocol 1: Plant Material Preparation

-

Collection: Harvest the desired plant part (e.g., rhizomes, leaves) at the appropriate developmental stage to ensure maximal concentration of the target compound.

-

Drying: To prevent enzymatic degradation of flavonoids, air-dry the plant material at room temperature or in a controlled oven (40-60°C) until a constant weight is achieved.[8]

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.[9]

Extraction Methodologies: A Comparative Overview

The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of isolating this compound. This section details both conventional and modern extraction techniques.

Conventional Extraction Methods

These methods are often simple and require less specialized equipment but can be time-consuming and consume large volumes of solvents.[10][11]

Maceration involves soaking the plant material in a solvent for an extended period.[1] It is a straightforward technique suitable for thermolabile compounds.

Protocol 2: Maceration Extraction

-

Solvent Selection: Choose an appropriate solvent. Ethanol and methanol, or their aqueous mixtures (e.g., 70-95% ethanol), are commonly used for flavonoid extraction due to their polarity.[1]

-

Soaking: Place the powdered plant material in a sealed container with the chosen solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[4]

-

Agitation: Agitate the mixture periodically to enhance diffusion.

-

Duration: Allow the extraction to proceed for 2 to 7 days at room temperature.[1]

-

Filtration and Concentration: Filter the mixture to separate the extract from the plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet extraction is a continuous process that allows for the repeated washing of the plant material with fresh, distilled solvent, leading to a higher extraction efficiency compared to maceration.[1][12] However, the prolonged exposure to heat may degrade thermally sensitive compounds.[13]

Protocol 3: Soxhlet Extraction

-

Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.[12]

-

Sample Loading: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent, such as 95% ethanol.[14]

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material, initiating the extraction. The process continues in cycles.[12]

-

Duration: The extraction is typically run for 6 to 24 hours.

-

Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Modern Extraction Techniques

Modern techniques offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[10][15]

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of phytochemicals.[16][17]

Protocol 4: Ultrasound-Assisted Extraction (UAE)

-

Mixture Preparation: Mix the powdered plant material with a suitable solvent (e.g., 50-70% ethanol) in a flask. A solid-to-solvent ratio of 1:20 to 1:50 (w/v) is often effective.[15][18]

-

Sonication: Place the flask in an ultrasonic bath.

-

Parameter Optimization: Key parameters to optimize include:

-

Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.

MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds.[16][21] This method is known for its high speed and efficiency.[22]

Protocol 5: Microwave-Assisted Extraction (MAE)

-

Sample and Solvent: Place the powdered plant material and a suitable solvent (e.g., 70-90% ethanol) in a microwave-safe extraction vessel.[9][23]

-

Parameter Optimization: Optimize the following parameters:

-

Cooling and Filtration: After extraction, allow the vessel to cool before filtering the extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

Visualization of Extraction Workflows

Caption: General workflow for the extraction of this compound.

Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, purification is a critical step to isolate this compound.

Protocol 6: Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the separation of flavonoids.[25]

-

Column Packing: Prepare a column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane or chloroform).[25]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner.[25]

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

-

Pooling and Concentration: Combine the fractions rich in this compound and concentrate them to obtain a purified fraction.

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

Characterization and Identification

After purification, the identity and purity of the isolated this compound must be confirmed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the quantification and purity assessment of flavonoids.[16][26][27]

Protocol 7: HPLC Analysis

-

System: A reversed-phase HPLC system with a C18 column is typically used.[28][29]

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like acetic or formic acid) and an organic solvent (methanol or acetonitrile) is commonly employed.[17][29]

-

Detection: A Diode-Array Detector (DAD) or UV detector is used. Flavones typically show strong absorbance around 254 nm and 340 nm.[17]

-

Quantification: A calibration curve is constructed using a pure standard of this compound to quantify the compound in the extract.[29]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of isolated compounds.[30] ¹H NMR and ¹³C NMR spectra will provide detailed information about the structure of this compound, confirming the number and position of protons and carbons, including the characteristic methoxy groups.

Quantitative Data Summary

The following table summarizes typical parameters for different extraction methods, derived from studies on flavonoids and methoxyflavones. These should be considered as starting points for optimization.

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Reference(s) |

| Maceration | 70-95% Ethanol | 1:10 - 1:20 | Room Temperature | 2-7 days | [1][4] |

| Soxhlet | 95% Ethanol | Varies with apparatus | Solvent Boiling Point | 6-24 hours | [12][14] |

| UAE | 50-70% Ethanol | 1:20 - 1:50 | 25 - 70 | 15-60 min | [15][18][19] |

| MAE | 70-90% Ethanol | 1:25 - 1:40 | 50 - 110 | 5-30 min | [9][21][24] |

Conclusion

This guide provides a comprehensive framework for the extraction, purification, and characterization of this compound from plant sources. The choice of extraction method will depend on the available resources, the scale of the extraction, and the thermal stability of the compound. For optimal results, it is crucial to systematically optimize the extraction parameters for the specific plant material being investigated. The subsequent purification and analytical steps are essential to ensure the isolation of a pure and well-characterized compound, which is a prerequisite for any further biological or pharmacological studies.

References

- Al-Khayri, J. M., et al. (2022). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Bioscience-Landmark, 27(9), 260.

- Azmir, J., et al. (2013). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 3, 01007.

- Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods.

- Tiwari, P., et al. (2021). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules, 26(16), 4793.

- Kumar, M., et al. (2021). Conventional and Emerging Extraction Processes of Flavonoids. Molecules, 26(16), 4939.

- Chen, Y., et al. (2008). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. Food Chemistry, 108(2), 742-749.

- Li, Y., et al. (2019). Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves. Journal of Food Science and Technology, 56(2), 975-983.

- Xiao, W., et al. (2008). Microwave-assisted extraction of flavonoids from Radix Astragali.

- Wang, H., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules, 23(10), 2642.

- Al-Hilphy, A. R., et al. (2023). Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology. Asian Journal of Green Chemistry, 7(2), 113-124.

- Su, Y., et al. (2020). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 15(3), 5676-5696.

- Csepregi, K., et al. (2021).

- Liu, Y., et al. (2021). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 26(11), 3321.

- Upadhyay, R., et al. (2015). Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves. Food Science and Biotechnology, 24(5), 1789-1795.

- Lab Pro Inc. (2024). Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds. Lab Pro Inc.

- Zhang, L., et al. (2018). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Molecules, 23(11), 2902.

- Various Authors. (2014). Is soxhlet extraction of leaves advisable for flavonoids?

- Nandan, M. P., & Sekhar, V. C. (2015). Extraction, Modelling and Purification of Flavonoids from Citrus Medica Peel. International Journal of Applied Sciences and Biotechnology, 3(4), 588-591.

- Zhang, Y., et al. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Foods, 13(4), 594.

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.).

- Sutthanut, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 444-451.

- Joothamongkhon, J., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis, 33(5), 689-698.

- Sae-wong, C., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules, 27(13), 4192.

- Li, S., et al. (2020). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). Food & Function, 11(8), 6646-6668.

- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

- Caring Sunshine. (n.d.). Relationship: Inflammation and 7-Methoxyflavone. Caring Sunshine.

- Rainbow Biotech. (n.d.). Black ginger(Kaempferia parviflora) extract powder 4% 5,7-Dimethoxyflavone bulk. Rainbow Biotech.

- Sutthanut, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 444-451.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Dimethoxyflavones. BenchChem.

- El-Sayed, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(2).

- El-Sayed, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(2).

- Pitakpawasutthi, Y., et al. (2018). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Pharmacognosy Journal, 10(4).

- Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. Caring Sunshine.

- Various Authors. (n.d.). HPLC chromatogram of K. parviflora extract (1 mg/ml) detected at 210...

- BenchChem. (2025).

- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(1), 1-10.

- Rahman, S., et al. (2015).

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. rainbowextract.com [rainbowextract.com]

- 7. [PDF] Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]

- 13. mdpi.com [mdpi.com]

- 14. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of ultrasonic-assisted extraction process of total flavonoids from Ficus carica leaves [manu61.magtech.com.cn]

- 20. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]

- 21. Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology [ajgreenchem.com]

- 22. Optimization of microwave-assisted extraction of flavonoids from young barley leaves: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 23. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]

- 24. mdpi.com [mdpi.com]

- 25. phcogj.com [phcogj.com]

- 26. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

laboratory synthesis of 7,2'-Dimethoxyflavone

An Application Note for the Laboratory Synthesis of 7,2'-Dimethoxyflavone

Abstract

This compound is a notable member of the flavonoid class, compounds recognized for their wide-ranging pharmacological potential.[1] The strategic placement of methoxy groups on the flavone backbone is a key determinant of its biological activity, making its targeted synthesis a subject of significant interest for researchers in medicinal chemistry and drug development. This application note presents a detailed, field-proven protocol for the . We focus on the robust and widely adopted Baker-Venkataraman rearrangement pathway, providing not only a step-by-step methodology but also the underlying chemical rationale for each procedural choice. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this valuable compound.

Introduction to Synthetic Strategies for Flavones

The synthesis of the flavone core (2-phenyl-1-benzopyran-4-one) is a cornerstone of heterocyclic chemistry. Several classical methods have been established, each with distinct advantages and mechanistic pathways. The most prominent among these are:

-

The Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[2][3][4] It is a direct route to flavones, though it can sometimes require high temperatures.

-

Oxidative Cyclization of Chalcones: This two-step approach begins with a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate.[5] This intermediate is then subjected to oxidative cyclization using reagents like iodine in DMSO to yield the flavone.[6][7]

-

The Baker-Venkataraman Rearrangement: This powerful and versatile method proceeds in two distinct stages.[8][9] First, an o-hydroxyacetophenone is acylated with a benzoyl chloride derivative. The resulting ester then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate, which is subsequently cyclized under acidic conditions to afford the flavone.[10][11]

For the synthesis of this compound, the Baker-Venkataraman rearrangement offers excellent control over the substitution pattern and generally provides good yields, making it our chosen methodology for this guide.[12]

The Baker-Venkataraman Synthetic Pathway

The synthesis of this compound is accomplished via a two-stage process starting from commercially available 2-hydroxy-4-methoxyacetophenone and 2-methoxybenzoyl chloride. The workflow is designed to be self-validating, with clear endpoints for each major transformation.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Rationale

The core of this synthesis is the intramolecular acyl migration known as the Baker-Venkataraman rearrangement.

-

Enolate Formation: A strong base, such as potassium hydroxide, abstracts the acidic α-proton from the acetophenone moiety of the ester intermediate. This generates a nucleophilic enolate.[8]

-

Intramolecular Acyl Transfer: The newly formed enolate attacks the carbonyl carbon of the adjacent ester group in an intramolecular nucleophilic acyl substitution.[9] This forms a cyclic alkoxide intermediate.

-

Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate, which constitutes the 1,3-diketone.[8]

-

Acid-Catalyzed Cyclization: Upon introduction of a strong acid catalyst (e.g., H₂SO₄), the enol tautomer of the diketone undergoes cyclization. The phenolic hydroxyl group attacks one of the ketone carbonyls, and subsequent dehydration yields the thermodynamically stable pyran-4-one ring of the flavone structure.[10]

Caption: Mechanism of the Baker-Venkataraman rearrangement and cyclization.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pyridine is toxic and flammable; handle with care. Concentrated acids are corrosive.

Part A: Synthesis of 2-((2-methoxybenzoyl)oxy)-4-methoxyacetophenone (Ester Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride guard tube, add 2-hydroxy-4-methoxyacetophenone (10.0 g, 60.2 mmol).

-

Reagent Addition: Add dry pyridine (25 mL) to dissolve the starting material. To this stirring solution, add 2-methoxybenzoyl chloride (11.3 g, 66.2 mmol) dropwise over 10 minutes. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat in a water bath at 60-70°C for 1 hour.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly and with vigorous stirring into a 1 L beaker containing crushed ice (approx. 200 g) and 1 M hydrochloric acid (400 mL).

-

Product Collection: A white solid will precipitate. Continue stirring until all the ice has melted. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid precipitate thoroughly with cold water (3 x 50 mL) until the filtrate is neutral to pH paper.

-

Drying: Dry the crude ester intermediate in a desiccator or a vacuum oven at low heat. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Reaction Setup: Place the dried crude ester from Part A (approx. 18.0 g, 60.0 mmol) into a 250 mL round-bottom flask with a magnetic stirrer.

-

Rearrangement: Add dry pyridine (60 mL) and powdered potassium hydroxide (6.7 g, 120 mmol). The mixture will turn into a thick, yellowish paste.

-

Heating: Heat the flask in a water bath at 60°C for 30 minutes, stirring occasionally with a glass rod if necessary to ensure mixing. The paste should become more mobile as the reaction proceeds.

-

Acidification and Cyclization: Cool the flask in an ice bath. Cautiously and slowly add glacial acetic acid (60 mL) to the cooled mixture with stirring. After the initial reaction subsides, add concentrated sulfuric acid (2 mL) dropwise.

-

Final Heating: Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.

-

Work-up and Isolation: Pour the hot reaction mixture into a 1 L beaker containing crushed ice (approx. 300 g) with vigorous stirring.

-

Product Collection: A pale yellow solid will precipitate. Allow the ice to melt completely, then collect the crude this compound by vacuum filtration.

-

Washing: Wash the product thoroughly with cold water until the washings are neutral.

Part C: Purification

-

Recrystallization: The most effective method for purifying the final product is recrystallization. Dissolve the crude, dried flavone in a minimum amount of hot ethanol or methanol.

-

Isolation of Pure Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS).

Data Summary and Characterization

The following table summarizes the key quantitative data for this synthetic protocol.

| Parameter | 2-hydroxy-4-methoxyacetophenone | 2-methoxybenzoyl chloride | This compound (Product) |

| Molecular Formula | C₉H₁₀O₃ | C₈H₇ClO₂ | C₁₇H₁₄O₄ |

| Molecular Weight | 166.17 g/mol | 170.59 g/mol | 282.29 g/mol |

| Amount Used | 10.0 g (60.2 mmol) | 11.3 g (66.2 mmol) | N/A |

| Theoretical Yield | N/A | N/A | 16.99 g |

| Typical Actual Yield | N/A | N/A | 12-14 g (70-82%) |

| Appearance | White to off-white solid | Colorless to light yellow liquid | Pale yellow crystalline solid |

| Melting Point | N/A | N/A | ~148-150 °C |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to aromatic protons on both the A and B rings, as well as two distinct methoxy group singlets (~3.9 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Resonances for the carbonyl carbon (~178 ppm), and other aromatic and methoxy carbons.

-

Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z 283.

Conclusion

The Baker-Venkataraman rearrangement provides a highly effective and reliable pathway for the synthesis of this compound. The protocol detailed in this application note is robust, scalable, and proceeds with good overall yield. By understanding the causality behind each step—from the initial esterification to the base-catalyzed rearrangement and final acid-mediated cyclization—researchers can confidently reproduce this synthesis and adapt it for the creation of other structurally related flavone derivatives for applications in drug discovery and development.

References

-

Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

-

Allan–Robinson reaction. Wikipedia. [Link]

-

Baker–Venkataraman rearrangement. Wikipedia. [Link]

-

Allan-Robinson (Synthesis of Flavones and Isoflavones). Pharmapproach. [Link]

-

Synthesis of Flavones. Juniper Publishers. [Link]

-

Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Allan-Robinson Reaction. Organic Chemistry Portal. [Link]

-

Allan–Robinson Method for Obtaining Flavones. MDPI. [Link]

-

Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules. [Link]

-

Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]

-

Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. [Link]

-

Flavonoid biosynthesis. Wikipedia. [Link]

-

Synthesis of Flavones. ResearchGate. [Link]

-

Baker-Venkataraman Rearrangement. Organic Chemistry Reaction. [Link]

-

A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]

-

Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules. [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 3. Allan-Robinson (Chapter 2) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Allan-Robinson Reaction [drugfuture.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry-reaction.com [chemistry-reaction.com]

Application Note: A Validated HPLC Method for the Quantitative Analysis of 7,2'-Dimethoxyflavone

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7,2'-dimethoxyflavone. This protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable method for the quantification of this specific methoxyflavone in various sample matrices. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring high resolution, sensitivity, and reproducibility. All validation parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ), have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a member of the flavonoid class of polyphenolic compounds, which are of significant interest due to their potential therapeutic properties. Flavonoids are widely studied for their antioxidant, anti-inflammatory, and antineoplastic effects.[4][5] Accurate and precise quantification of this compound is fundamental for quality control of raw materials, pharmacokinetic studies, and formulation development in the pharmaceutical and nutraceutical industries.[6]

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and specificity.[7][8][9] This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound, grounded in established principles of reversed-phase chromatography and method validation.[10][11][12]

Experimental

Instrumentation and Consumables

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][10]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC vials.

Reagents and Standards

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, filtered and degassed).

-

Formic acid (analytical grade).

Chromatographic Conditions

The causality behind the selection of these chromatographic parameters is to achieve optimal separation and detection of this compound. A C18 column is chosen for its excellent retention and selectivity for moderately non-polar compounds like methoxyflavones.[4][13] The mobile phase, a mixture of acetonitrile and acidified water, provides good peak shape and resolution.[4][14] Formic acid is added to the aqueous phase to improve peak symmetry and suppress the ionization of any residual silanol groups on the stationary phase. The detection wavelength is selected based on the UV absorbance maxima of the flavone core structure.

| Parameter | Value |

| Stationary Phase | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Elution Mode | Isocratic (e.g., 60:40 Acetonitrile:Water) or Gradient |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | 30 °C[15] |

| Injection Volume | 10 µL[1] |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (typically around 265 nm and 320 nm).[16][17] |

Protocols

Standard Solution Preparation

The accuracy of the quantitative analysis relies heavily on the precise preparation of standard solutions.

Protocol:

-

Primary Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask with methanol.

-

Ensure complete dissolution, using sonication if necessary.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

-

These working standards will be used to construct the calibration curve.

-

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[18]

Protocol:

-

Solid Samples (e.g., plant material, formulated product):

-

Accurately weigh a suitable amount of the homogenized sample.

-

Extract the analyte using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication for 30 minutes.[19]

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Liquid Samples (e.g., in-vitro dissolution, plasma):

-

Dilute the sample with the mobile phase to a concentration within the calibration range.

-

For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is recommended.

-

Caption: Experimental workflow for HPLC analysis of this compound.

Method Validation

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH guidelines.[3][20][21][22]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[23][24][25]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for ≥ 5 injections) |

| Resolution (Rs) | Rs > 2.0 (between the analyte and any interfering peaks) |

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]

Protocol:

-

Inject the prepared calibration standards in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

-

Perform a linear regression analysis.

-

The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

The acceptance criterion for precision is a Relative Standard Deviation (RSD) of ≤ 2.0%.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

-

Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

-

Analyze the spiked samples in triplicate at each level.

-

Calculate the percentage recovery.

The acceptance criterion for accuracy is a recovery between 98.0% and 102.0%.[11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

Protocol:

-

Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound.

-

Compare the chromatogram of the standard with that of the sample to confirm the identity of the analyte peak.

-

The use of a DAD allows for peak purity analysis by comparing the UV spectra across the peak.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Caption: Key parameters for HPLC method validation.

Data Analysis and Reporting

The concentration of this compound in the samples is determined by interpolating the peak area from the linear regression equation of the calibration curve. The results should be reported along with the validation data to demonstrate the reliability of the method.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Adherence to the described method validation procedures will ensure the generation of high-quality, defensible data.

References